molecular formula C23H14O5 B12193621 2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

Cat. No.: B12193621
M. Wt: 370.4 g/mol
InChI Key: LBQHSUXRGBXBMI-UHFFFAOYSA-N
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Description

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a complex organic compound that belongs to the family of chromen derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents under controlled conditions. For instance, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour can yield the desired product . The resulting product is then purified by flash chromatography on silica gel using dichloromethane as an eluent .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a complex structure that includes a coumarin backbone fused with a benzochromene moiety. This unique configuration contributes to its diverse biological activities and photochemical properties.

Molecular Formula

  • Molecular Formula : C18_{18}H14_{14}O5_{5}

Structural Features

FeatureDescription
ChromophoreExhibits significant light absorption properties
Functional GroupsContains methoxy and carbonyl groups which enhance biological activity

Biological Activities

Research indicates that 2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one possesses several notable biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential use in developing antimicrobial agents.
  • Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms.

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, emphasizing its potential as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that the compound exhibited inhibitory effects on bacterial growth, suggesting its utility in developing new antimicrobial therapies.

Case Study 3: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in cell cultures, indicating its potential application in inflammatory disease management.

Material Science Applications

The chromophoric nature of this compound makes it suitable for photochemical applications:

  • Fluorescent Probes : Its ability to absorb and emit light can be harnessed for developing fluorescent markers in biological imaging.
  • Organic Light Emitting Diodes (OLEDs) : The compound's optoelectronic properties position it as a candidate for use in advanced display technologies.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Biological Activity

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a complex organic compound belonging to the coumarin family, characterized by its unique structural features that include a coumarin backbone fused with a benzochromene moiety. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Structural Characteristics

The molecular formula of this compound is C25H18O5C_{25}H_{18}O_{5}. Its structure features a chromophoric system that allows for potential applications in photochemical processes. The compound's dual functionality as both a chromophore and a therapeutic agent distinguishes it from simpler coumarins, which may lack such extensive biological activity or complex structural features.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : The compound has demonstrated strong antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
  • Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further anticancer drug development.
  • Anti-inflammatory Effects : The compound has also been reported to exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate precursors under acidic or basic conditions to form the desired product.
  • Cyclization Techniques : Employing cyclization strategies to construct the fused ring system characteristic of this compound.

Case Study 1: Antioxidant Activity Assay

A study evaluated the antioxidant activity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radicals compared to control samples, highlighting its potential as a natural antioxidant agent.

Concentration (µg/mL)% Inhibition
1025
5055
10085

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of the compound against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, demonstrating effective antibacterial properties.

PathogenMIC (µg/mL)
E. coli50
S. aureus30

Case Study 3: Anticancer Activity

In cellular assays, the effect of the compound on cancer cell lines was investigated. The results showed dose-dependent inhibition of cell growth in breast cancer cells (MCF-7).

Concentration (µM)Cell Viability (%)
190
570
1040

Properties

Molecular Formula

C23H14O5

Molecular Weight

370.4 g/mol

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

InChI

InChI=1S/C23H14O5/c1-26-14-7-8-16-17(12-22(24)27-21(16)10-14)19-11-18-15-5-3-2-4-13(15)6-9-20(18)28-23(19)25/h2-12H,1H3

InChI Key

LBQHSUXRGBXBMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Origin of Product

United States

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